Cas no 19810-74-3 (6-methyl-2-morpholin-4-yl-1h-pyrimidin-4-one)
19810-74-3 structure
Product Name:6-methyl-2-morpholin-4-yl-1h-pyrimidin-4-one
CAS-Nr.:19810-74-3
MF:C9H13N3O2
MW:195.218421697617
CID:908430
PubChem ID:135418934
Update Time:2025-04-19
6-methyl-2-morpholin-4-yl-1h-pyrimidin-4-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-methyl-2-morpholin-4-yl-1h-pyrimidin-4-one
- 6-Methyl-2-(4-morpholinyl)-4(1H)-pyrimidinone
- 4(1H)-Pyrimidinone, 6-methyl-2-(4-morpholinyl)-
- 4-Hydroxy-6-methyl-2-morpholino-pyrimidin
- 4-Hydroxy-6-methyl-2-N-morpholinyl-pyrimidin
- 4-Pyrimidinol, 6-methyl-2-morpholino-
- 6-methyl-2-(4-morpholinyl)-4-pyrimidinol
- 6-methyl-2-(morpholin-4-yl)pyrimidin-4(3H)-one
- 6-methyl-2-(morpholin-4-yl)pyrimidin-4-ol
- 6-methyl-2-morpholin-4-yl-3H-pyrimidin-4-one
- 6-Methyl-2-morpholino-4-pyrimidinol
- 6-Methyl-2-morpholinopyrimidin-4-ol
- BRN 052327
- 6-methyl-2-(morpholin-4-yl)pyrimidin-4(1H)-one
- SCHEMBL11851842
- CS-0280660
- CHEMBL1607310
- HMS2663P03
- DTXSID90173530
- STL124636
- NSC 106583
- MLS000713362
- UNII-M0X6P12HB9
- Oprea1_112726
- STK107767
- IDI1_016170
- 6-methyl-2-(morpholin-4-yl)-3,4-dihydropyrimidin-4-one
- PVVUPAOPPVSPAB-UHFFFAOYSA-N
- AKOS001752091
- 19810-74-3
- HMS1376K15
- NCGC00245180-01
- AB00081437-01
- 1H-Pyrimidin-4-one, 6-methyl-2-morpholin-4-yl-
- BS-4075
- M0X6P12HB9
- AKOS000547501
- NSC106583
- STK506955
- 4(3H)-PYRIMIDINONE, 6-METHYL-2-MORPHOLINO-
- Z56895352
- Cambridge id 5340567
- 6-METHYL-2-(MORPHOLIN-4-YL)-3H-PYRIMIDIN-4-ONE
- ChemDiv2_002699
- SR-01000644408-1
- 6-METHYL-2-(MORPHOLIN-4-YL)-1,4-DIHYDROPYRIMIDIN-4-ONE
- 6-Methyl-2-(4-morpholinyl)-4(3H)-pyrimidinone
- BRN 0523275
- NSC-106583
- SMR000272843
- 4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one
- Maybridge3_004783
- CCG-965
- HMS1444J09
- AKOS001042715
- EU-0061939
- 4(3H)-PYRIMIDINONE, 6-METHYL-2-(4-MORPHOLINYL)-
-
- Inchi: 1S/C9H13N3O2/c1-7-6-8(13)11-9(10-7)12-2-4-14-5-3-12/h6H,2-5H2,1H3,(H,10,11,13)
- InChI-Schlüssel: PVVUPAOPPVSPAB-UHFFFAOYSA-N
- Lächelt: O1CCN(C2=NC(C)=CC(N2)=O)CC1
Berechnete Eigenschaften
- Genaue Masse: 195.10089
- Monoisotopenmasse: 195.100776666g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 14
- Anzahl drehbarer Bindungen: 1
- Komplexität: 303
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topologische Polaroberfläche: 53.9Ų
Experimentelle Eigenschaften
- PSA: 58.48
6-methyl-2-morpholin-4-yl-1h-pyrimidin-4-one Verwandte Literatur
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
19810-74-3 (6-methyl-2-morpholin-4-yl-1h-pyrimidin-4-one) Verwandte Produkte
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
上海帛亦医药科技有限公司
Gold Mitglied
CN Lieferant
Reagenz
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Mitglied
CN Lieferant
Reagenz